molecular formula C20H15ClO3 B6411762 2-(3-Benzyloxyphenyl)-4-chlorobenzoic acid CAS No. 1261906-78-8

2-(3-Benzyloxyphenyl)-4-chlorobenzoic acid

Cat. No.: B6411762
CAS No.: 1261906-78-8
M. Wt: 338.8 g/mol
InChI Key: AOHNKSYNYSUJRA-UHFFFAOYSA-N
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Description

2-(3-Benzyloxyphenyl)-4-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group attached to the phenyl ring and a chlorine atom attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyloxyphenyl)-4-chlorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-benzyloxyphenylboronic acid and 4-chlorobenzoic acid.

    Coupling Reaction: The key step in the synthesis is the coupling reaction between 3-benzyloxyphenylboronic acid and 4-chlorobenzoic acid.

    Reaction Conditions: The reaction is typically performed in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyloxyphenyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction may produce benzyl alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Benzyloxyphenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group and chlorine atom play crucial roles in its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Benzyloxyphenyl)-4-chlorobenzoic acid is unique due to the presence of both the benzyloxy group and the chlorine atom, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-chloro-2-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-16-9-10-18(20(22)23)19(12-16)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHNKSYNYSUJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692236
Record name 3'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-78-8
Record name 3'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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